Molecular Weight and Scaffold Complexity Distinguish the Target from the Mono‑Aryl Benzyl‑Alcohol Analog
The target diarylmethanol (2‑bromo‑5‑fluorophenyl)(phenyl)methanol (MW 281.12) [REFS‑1] possesses a substantially larger molecular framework than the corresponding mono‑aryl benzyl alcohol (2‑bromo‑5‑fluorophenyl)methanol (MW 205.02) [REFS‑2]. This MW difference of 76.10 g·mol⁻¹ (37% increase) reflects the presence of the second phenyl ring, which introduces additional hydrophobic surface area (ΔLogP estimated at +1.5 based on the logP of diphenylmethanol vs. benzyl alcohol) and conformational flexibility critical for diaryl‑based pharmacophores [REFS‑3]. In the patent synthesis of KCNQ modulators, this second ring is essential for the target binding profile, as the structure‑activity relationship (SAR) explicitly requires two aryl groups attached to the central carbon [REFS‑3].
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 281.12 |
| Comparator Or Baseline | (2‑Bromo‑5‑fluorophenyl)methanol: 205.02 |
| Quantified Difference | +76.10 g·mol⁻¹ (+37%) |
| Conditions | Exact mass calculated from molecular formula; CAS registry data |
Why This Matters
Procurement of the diarylmethanol scaffold is mandatory when the synthetic route requires two differentiated aryl rings; the mono‑aryl analog cannot fulfill the structural requirements of the targeted pharmacophore.
- [1] Brown, B. S., Li, T., Perez‑Medrano, A., & Peddi, S. (2014). US Patent 8,629,143 B2 (Potassium channel modulators). AbbVie Inc. View Source
